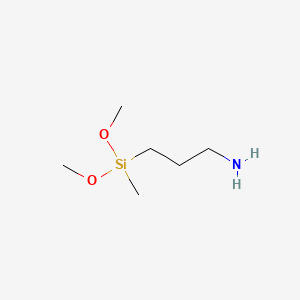
5-甲基-1H-苯并咪唑-2-胺
描述
5-Methyl-1H-benzimidazol-2-amine is a useful research compound. Its molecular formula is C8H9N3 and its molecular weight is 147.18 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Methyl-1H-benzimidazol-2-amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10547. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Methyl-1H-benzimidazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-1H-benzimidazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
腐蚀抑制
5-甲基-1H-苯并咪唑-2-胺: 被认为是一种腐蚀抑制剂。 它在保护金属(如钢、铝、铜和锌)免受腐蚀方面特别有效,包括酸性和碱性介质中的腐蚀 。 该化合物作为一种混合型抑制剂,这意味着它可以减少阳极和阴极反应,通常是通过在金属表面形成保护膜来实现的 .
药理学应用
在药理学领域,苯并咪唑衍生物,包括 5-甲基-1H-苯并咪唑-2-胺,已被发现可以抑制各种酶,从而导致治疗用途,例如抗糖尿病、抗癌、抗菌、抗寄生虫、止痛药、抗病毒和抗组胺药 。这些化合物因其稳定性、生物利用度和显着的生物活性而受到重视。
材料科学
苯并咪唑衍生物用于材料科学,应用于化学传感、晶体工程和荧光等领域 。它们是合成对化学变化有反应或在特定条件下发出光的材料的重要中间体,这对于开发新型传感器和成像剂至关重要。
有机反应
这些化合物是有机反应中的重要中间体 。它们的结构使它们能够参与各种化学转化,使其成为合成各种有机产品的宝贵工具,包括染料和聚合物。
不对称催化
苯并咪唑衍生物用作不对称催化的配体 。这种应用对于生产手性分子至关重要,手性分子对于创建更有效且副作用更少的药物至关重要。
抗菌活性
最近的研究表明,某些苯并咪唑衍生物表现出抗菌活性 。这使它们成为开发新型抗菌剂的潜在候选者,尤其是在抗生素耐药性不断增加的情况下。
作用机制
Target of Action
Benzimidazole compounds, which 5-methyl-1h-benzimidazol-2-amine is a part of, are known to bind to tubulin proteins . They are also known to bind to DNA grooves .
Mode of Action
Benzimidazole compounds are known to disrupt microtubule assembly by binding to tubulin proteins, which results in the malsegregation of chromosomes . They also have peroxide-mediated DNA-cleavage properties .
Biochemical Pathways
Benzimidazole compounds are known to affect various enzymes involved in a wide range of therapeutic uses .
Result of Action
Benzimidazole compounds are known to have high cytotoxic activities .
Action Environment
Benzimidazole compounds are known to be good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, 01 M NaOH or salt solutions .
生化分析
Biochemical Properties
5-Methyl-1H-benzimidazol-2-amine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of 5-Methyl-1H-benzimidazol-2-amine is with DNA, where it binds to the grooves and exhibits DNA-cleavage properties mediated by peroxide . This interaction is significant in the context of its potential use as an anticancer agent, as it can induce cytotoxic effects in cancer cells by damaging their DNA.
Additionally, 5-Methyl-1H-benzimidazol-2-amine has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it can inhibit casein kinases, which are involved in various cellular processes such as cell cycle regulation and signal transduction . By inhibiting these enzymes, 5-Methyl-1H-benzimidazol-2-amine can modulate cellular functions and potentially serve as a therapeutic agent for diseases related to dysregulated kinase activity.
Cellular Effects
The effects of 5-Methyl-1H-benzimidazol-2-amine on various types of cells and cellular processes are profound. In cancer cell lines such as HepG2, DLD-1, and MDA-MB-231, 5-Methyl-1H-benzimidazol-2-amine has demonstrated high cytotoxic activities . This compound induces apoptosis, autophagy, and mitotic catastrophe in these cells, leading to their death. The impact on cell signaling pathways is also notable, as 5-Methyl-1H-benzimidazol-2-amine can interfere with pathways involved in cell proliferation and survival.
Molecular Mechanism
At the molecular level, 5-Methyl-1H-benzimidazol-2-amine exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to DNA and induce cleavage, leading to DNA damage and cell death . This binding is facilitated by the structural properties of the compound, which allow it to fit into the grooves of the DNA helix.
Additionally, 5-Methyl-1H-benzimidazol-2-amine can inhibit enzymes such as casein kinases by binding to their active sites and preventing their catalytic activity . This inhibition disrupts the phosphorylation of target proteins, thereby affecting various cellular processes. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The effects of 5-Methyl-1H-benzimidazol-2-amine in laboratory settings can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . The degradation products may have different biological activities, which can influence the overall effects of the compound on cellular function.
Long-term studies in in vitro and in vivo settings have demonstrated that 5-Methyl-1H-benzimidazol-2-amine can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These long-term effects are important for understanding the potential therapeutic applications of the compound and its impact on cellular processes over extended periods.
Dosage Effects in Animal Models
The effects of 5-Methyl-1H-benzimidazol-2-amine vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively inhibit target enzymes and modulate cellular functions . At higher doses, 5-Methyl-1H-benzimidazol-2-amine can induce toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system .
Metabolic Pathways
5-Methyl-1H-benzimidazol-2-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways is its involvement in the metabolism of nucleotides, where it can inhibit enzymes such as casein kinases and affect the phosphorylation of nucleotides . This inhibition can lead to changes in metabolic flux and alter the levels of metabolites involved in nucleotide synthesis and degradation.
Additionally, 5-Methyl-1H-benzimidazol-2-amine can interact with enzymes involved in oxidative stress responses, modulating their activity and influencing the cellular redox state . These interactions are important for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 5-Methyl-1H-benzimidazol-2-amine within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, allowing it to accumulate in certain cellular compartments . Once inside the cell, 5-Methyl-1H-benzimidazol-2-amine can bind to proteins and other biomolecules, influencing its localization and activity.
The distribution of 5-Methyl-1H-benzimidazol-2-amine within tissues is also influenced by factors such as blood flow and tissue permeability . These factors determine the concentration of the compound in different tissues and its overall bioavailability.
Subcellular Localization
The subcellular localization of 5-Methyl-1H-benzimidazol-2-amine is critical for its activity and function. The compound can localize to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects on DNA and enzymes . Targeting signals and post-translational modifications can direct 5-Methyl-1H-benzimidazol-2-amine to these compartments, enhancing its activity and specificity.
In the nucleus, 5-Methyl-1H-benzimidazol-2-amine can interact with DNA and transcription factors, influencing gene expression and cellular function . In the mitochondria, the compound can affect oxidative phosphorylation and other metabolic processes, contributing to its overall biological activity.
属性
IUPAC Name |
6-methyl-1H-benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZZAWDOYQWKMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20212022 | |
| Record name | 1H-Benzimidazol-2-amine, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6285-68-3 | |
| Record name | 2-Amino-5-methylbenzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6285-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Benzimidazol-2-amine, 5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006285683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6285-68-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10547 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Benzimidazol-2-amine, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-METHYL-2-AMINOBENZIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44V7C5WTS8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















